molecular formula C10H11N5NaO5PS B560382 Sp-Cyclic AMPS (sodium salt)

Sp-Cyclic AMPS (sodium salt)

Cat. No. B560382
M. Wt: 367.26 g/mol
InChI Key: YTUKZYORDGLGPR-NVGWRVNNSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Sp-cyclic AMPS (sodium salt) is a derivative of cyclic adenosine monophosphate (cAMP). It is known for its ability to activate protein kinase A (PKA) and inhibit phosphodiesterase (PDE) enzymes. This compound is widely used in biochemical research to study cAMP-dependent signaling pathways and their physiological effects .

Scientific Research Applications

Sp-cyclic AMPS (sodium salt) has a wide range of applications in scientific research:

    Chemistry: Used to study cAMP-dependent signaling pathways and enzyme kinetics.

    Biology: Investigates the role of cAMP in cellular processes such as metabolism, gene expression, and cell proliferation.

    Medicine: Explores potential therapeutic applications in treating diseases related to cAMP signaling dysregulation.

    Industry: Utilized in the development of biochemical assays and diagnostic tools .

Mechanism of Action

Sp-cyclic AMPS (sodium salt) exerts its effects by activating protein kinase A (PKA). Upon binding to PKA, it induces a conformational change that activates the enzyme, leading to the phosphorylation of target proteins. This activation modulates various cellular processes, including metabolism, gene expression, and cell proliferation. Additionally, Sp-cyclic AMPS (sodium salt) inhibits phosphodiesterase (PDE) enzymes, preventing the breakdown of cAMP and prolonging its signaling effects .

Safety and Hazards

This product is not for human or veterinary use . It is recommended that handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients .

Biochemical Analysis

Biochemical Properties

Sp-Cyclic AMPS (Sodium Salt) interacts with several cyclic nucleotide phosphodiesterases, including PDE2, PDE5, PDE6, PDE10, and PDE11 . These enzymes play a critical role in regulating the levels of cAMP and cGMP, another important second messenger . By binding to the GAF domain of these enzymes, Sp-Cyclic AMPS (Sodium Salt) can modulate their activity .

Cellular Effects

The effects of Sp-Cyclic AMPS (Sodium Salt) on cells are largely mediated through its interactions with these phosphodiesterases. By influencing the activity of these enzymes, Sp-Cyclic AMPS (Sodium Salt) can alter the levels of cAMP and cGMP within the cell . This can have a profound impact on various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, Sp-Cyclic AMPS (Sodium Salt) exerts its effects by binding to the GAF domain of certain phosphodiesterases . This binding can influence the activity of these enzymes, leading to changes in the levels of cAMP and cGMP within the cell . These changes can then influence various cellular processes, including gene expression and cellular metabolism .

Metabolic Pathways

Sp-Cyclic AMPS (Sodium Salt) is involved in the cAMP and cGMP signaling pathways due to its interactions with certain phosphodiesterases

Transport and Distribution

The transport and distribution of Sp-Cyclic AMPS (Sodium Salt) within cells and tissues are likely influenced by its interactions with certain phosphodiesterases

Subcellular Localization

The subcellular localization of Sp-Cyclic AMPS (Sodium Salt) is likely influenced by its interactions with certain phosphodiesterases

Preparation Methods

Synthetic Routes and Reaction Conditions

Sp-cyclic AMPS (sodium salt) is synthesized through a series of chemical reactions starting from adenosineThe final product is obtained as a sodium salt to enhance its solubility in water .

Industrial Production Methods

Industrial production of Sp-cyclic AMPS (sodium salt) involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous quality control measures to maintain the consistency and reliability of the product .

Chemical Reactions Analysis

Types of Reactions

Sp-cyclic AMPS (sodium salt) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of Sp-cyclic AMPS (sodium salt) with modified functional groups, which can be used for further biochemical studies .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Sp-cyclic AMPS (sodium salt) is unique due to its high specificity for PKA activation and its ability to inhibit PDE enzymes. This dual functionality makes it a valuable tool for studying cAMP-dependent signaling pathways and their physiological effects .

properties

IUPAC Name

sodium;(4aR,6R,7R,7aS)-6-(6-aminopurin-9-yl)-2-oxido-2-sulfanylidene-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N5O5PS.Na/c11-8-5-9(13-2-12-8)15(3-14-5)10-6(16)7-4(19-10)1-18-21(17,22)20-7;/h2-4,6-7,10,16H,1H2,(H,17,22)(H2,11,12,13);/q;+1/p-1/t4-,6-,7-,10-,21?;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTUKZYORDGLGPR-NVGWRVNNSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)OP(=S)(O1)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)OP(=S)(O1)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N5NaO5PS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.